2',3',5'-トリ-O-アセチルグアノシン

概要

説明

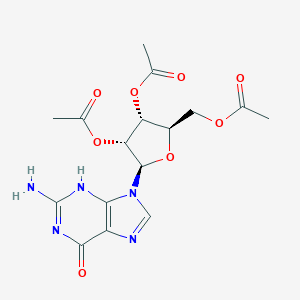

2’,3’,5’-Tri-O-acetylguanosine is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. This compound is characterized by the acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose moiety. It is primarily used in biochemical research and has applications in various fields, including chemistry, biology, and medicine.

科学的研究の応用

2’,3’,5’-Tri-O-acetylguanosine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other nucleoside analogs and derivatives.

Biology: Employed in studies involving nucleic acid metabolism and enzymatic reactions.

Medicine: Investigated for its potential antiviral and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and biochemical assays.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Tri-O-acetylguanosine typically involves the acetylation of guanosine. The process begins with the protection of the amino group of guanosine, followed by the selective acetylation of the hydroxyl groups. The reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to prevent over-acetylation and degradation of the product .

Industrial Production Methods: While specific industrial production methods for 2’,3’,5’-Tri-O-acetylguanosine are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as chromatography, is common in industrial settings to achieve the desired product quality .

化学反応の分析

Types of Reactions: 2’,3’,5’-Tri-O-acetylguanosine undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield guanosine.

Oxidation: The compound can be oxidized to form derivatives with modified functional groups.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

Hydrolysis: Guanosine.

Oxidation: Oxidized derivatives of 2’,3’,5’-Tri-O-acetylguanosine.

Substitution: Substituted guanosine derivatives.

作用機序

The mechanism of action of 2’,3’,5’-Tri-O-acetylguanosine involves its conversion to guanosine through hydrolysis. Once converted, guanosine can participate in various biochemical pathways, including nucleic acid synthesis and metabolism. The acetylation of the hydroxyl groups enhances the compound’s stability and solubility, facilitating its use in research and industrial applications .

類似化合物との比較

- 2’,3’,5’-Tri-O-acetyladenosine

- 2’,3’,5’-Tri-O-acetylcytidine

- 2’,3’,5’-Tri-O-acetyluridine

Comparison: 2’,3’,5’-Tri-O-acetylguanosine is unique due to the presence of the guanine base, which imparts distinct chemical and biological properties compared to other acetylated nucleosides. For instance, the hydrogen bonding capabilities and base-pairing properties of guanine differ from those of adenine, cytidine, and uridine, making 2’,3’,5’-Tri-O-acetylguanosine particularly valuable in studies involving guanine-specific interactions .

生物活性

2',3',5'-Tri-O-acetylguanosine (TriAcG) is a modified nucleoside that has garnered attention due to its potential biological activities and applications in biochemical research. This article delves into the compound's synthesis, biological activity, mechanisms of action, and its implications in various fields such as cancer therapy and molecular biology.

Chemical Structure :

- Molecular Formula: C16H18N4O8

- Molecular Weight: 394.34 g/mol

Synthesis :

TriAcG is synthesized through the acetylation of guanosine using acetic anhydride, typically in the presence of a base such as triethylamine. This process allows for the selective protection of hydroxyl groups, yielding high purity and yield (up to 98%) of the final product .

Anticancer Properties

Research indicates that TriAcG exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines. The mechanism involves:

- Inhibition of DNA Synthesis : TriAcG can interfere with nucleotide incorporation during DNA replication, leading to reduced cell division in cancerous cells.

- Radiation Protection : Studies suggest that TriAcG may protect cells from radiation-induced damage, enhancing cellular survival under stress conditions.

Interaction with Peroxynitrite

TriAcG reacts with peroxynitrite, a reactive nitrogen species, leading to the formation of stable oxidation products such as 5-guanidino-4-nitroimidazole. This reaction is significant because:

- Stability of Products : Unlike other oxidation products, the derivatives formed from TriAcG are stable even at low concentrations of peroxynitrite, suggesting potential roles in cellular signaling and oxidative stress responses .

- Implications for DNA Integrity : The modified bases resulting from this reaction may hinder DNA repair mechanisms, posing challenges for cellular replication fidelity .

The biological activity of TriAcG can be attributed to its interaction with various cellular pathways:

- Nucleotide Metabolism : As a substrate for adenosine deaminase, TriAcG participates in purine metabolism, influencing nucleotide availability for RNA and DNA synthesis .

- Translation Inhibition : In studies involving nematodes like Ascaris suum, TriAcG derivatives have shown the ability to inhibit cap-dependent translation processes, which is crucial for protein synthesis in eukaryotic cells .

Case Studies and Research Findings

-

Cancer Cell Lines :

- A study demonstrated that treatment with TriAcG resulted in a dose-dependent decrease in cell viability across several cancer cell lines, including breast and lung cancer models. The IC50 values were notably lower than those observed with unmodified guanosine derivatives.

- Oxidative Stress Studies :

- Translation Inhibition in Parasitic Models :

Summary Table of Biological Activities

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Clinical Applications : Investigating the efficacy of TriAcG in clinical settings for cancer therapy and as a protective agent against radiation.

- Mechanistic Studies : Elucidating the detailed molecular pathways influenced by TriAcG and its derivatives.

- Development of Analogues : Synthesizing new derivatives to enhance selectivity and potency against specific targets.

特性

IUPAC Name |

[3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXDFYDZZFYGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290077 | |

| Record name | STK672277 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27460-40-8, 6979-94-8 | |

| Record name | NSC103558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6979-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK672277 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。